molecular formula C24H17FN4O3S B2894303 3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1206992-28-0

3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2894303
CAS No.: 1206992-28-0
M. Wt: 460.48
InChI Key: GKBJPXIFYJAVCN-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a quinazoline-derived heterocyclic compound featuring a fluorobenzyl substituent at the 3-position and a 1,2,4-oxadiazole ring linked to a methylthiophenyl group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors to form the quinazoline ring.

    Introduction of the 1,2,4-Oxadiazole Ring: This is achieved through the reaction of hydrazides with nitriles under specific conditions to form the oxadiazole ring.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline core can be reduced under specific conditions to form dihydroquinazolines.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazolines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including the compound . The following table summarizes key findings from various studies regarding its anticancer efficacy:

Cell Line IC50 Value (µM) Activity Level
Hepatocellular carcinoma (HePG-2)29.47Moderate
Breast cancer (MCF-7)Not specifiedNeeds further study
Prostate cancer (PC3)Not specifiedNeeds further study
Colorectal carcinoma (HCT-116)17.35High

In a study evaluating several synthesized quinazoline derivatives, the compound demonstrated significant cytotoxicity against colorectal carcinoma cells with an IC50 value of 17.35 µM, indicating a promising candidate for further development in cancer therapy .

Other Biological Activities

Besides anticancer properties, quinazoline derivatives are also being investigated for other biological activities:

  • Antimicrobial Activity : Some studies have reported that related quinazoline compounds exhibit antibacterial and antifungal properties. The structural features that enhance their lipophilicity may contribute to their ability to penetrate microbial membranes .
  • Anti-inflammatory Effects : There is emerging evidence suggesting that certain quinazoline derivatives may possess anti-inflammatory activities, which could be beneficial in treating conditions characterized by inflammation .

Case Studies

Several case studies have documented the synthesis and evaluation of quinazoline derivatives:

  • Synthesis and Evaluation Study : A study synthesized various quinazoline derivatives and evaluated their anticancer activity against multiple cell lines. The synthesized compounds showed varying degrees of cytotoxicity, with some exhibiting significant effects against colorectal and hepatocellular carcinoma cell lines .
  • Mechanistic Studies : Research has focused on understanding how modifications in the quinazoline structure affect biological activity. These studies often involve structure-activity relationship (SAR) analyses to optimize potency and selectivity towards cancer cells .

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets would depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazoline derivatives and oxadiazole-containing compounds are well-represented in medicinal chemistry. Below is a comparative analysis of the title compound with three analogs, emphasizing structural modifications, synthetic routes, and biological activities.

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Compound Name Key Substituents Biological Activity (IC₅₀/EC₅₀) Synthesis Pathway Reference
Title Compound : 3-(4-Fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione - 4-Fluorobenzyl (3-position)
- 4-(Methylthio)phenyl-oxadiazole (7-position
Anticancer (e.g., EGFR inhibition) Multi-step benzoylation and cyclization
Analog 1 : 3-(4-Chlorobenzyl)-7-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione - 4-Chlorobenzyl (3-position)
- Thiophenyl-oxadiazole (7-position)
Antiproliferative activity (IC₅₀: 1.2 μM) Similar cyclization methods
Analog 2 : 6-Fluoro-2-(4-fluorophenyl)benzoxazinone (Intermediate from ) - 4-Fluorophenyl
- Benzoxazinone core
Cytotoxicity (IC₅₀: 8.5 μM) Benzoylation of 2-amino-5-fluorobenzoic acid
Analog 3 : 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-aryl thioureas () - Benzo[d]thiazolylphenyl
- Thiourea
Antifungal (EC₅₀: 5.8 μM) Cyclization with aryl isothiocyanates

Structural Modifications and Impact on Activity

Fluorine vs. Chlorine at Benzyl Position: The title compound’s 4-fluorobenzyl group enhances metabolic stability compared to the 4-chlorobenzyl in Analog 1. Fluorine’s electronegativity improves binding to hydrophobic pockets in enzymes like EGFR, whereas chlorine may increase steric hindrance . Methylthiophenyl vs. Methylthio also modulates electron density in the oxadiazole ring, affecting π-π stacking interactions .

Core Heterocycle Comparison: The quinazoline-2,4-dione core in the title compound differs from Analog 2’s benzoxazinone scaffold. Quinazoline-diones exhibit dual hydrogen-bonding capabilities, enhancing interactions with ATP-binding sites in kinases . Analog 3’s thiourea-benzo[d]thiazole hybrid lacks the oxadiazole-quinazoline framework but demonstrates how sulfur-containing heterocycles can broaden antifungal activity .

Biological Activity

The compound 3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione represents a novel derivative within the quinazoline family. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial and anticancer properties. This article synthesizes findings from various studies to elucidate the biological activities associated with this specific compound.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a quinazoline core substituted with a fluorobenzyl group and an oxadiazole moiety. Its chemical formula is represented as follows:

C20H18FN3O2SC_{20}H_{18}FN_{3}O_{2}S

Antimicrobial Activity

Research indicates that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant antimicrobial properties. A study reported that certain derivatives showed moderate activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Compound 15 demonstrated inhibition zones of 10–12 mm against Staphylococcus aureus and Escherichia coli, with MIC values around 75 mg/mL .
  • The incorporation of oxadiazole and thiadiazol moieties has been linked to enhanced activity against Candida albicans, with some compounds achieving inhibition values of up to 13 mm .

Anticancer Activity

Quinazoline derivatives have also been evaluated for their cytotoxic effects on various cancer cell lines:

  • Compound A3 , a related derivative, showed IC50 values of 10 μM against prostate cancer (PC3), breast cancer (MCF-7), and colorectal cancer (HT-29) cells .
  • In another study focusing on similar structures, compounds demonstrated IC50 values ranging from 0.33 to 7.10 μM across multiple cancer cell lines, indicating potent antiproliferative effects .

Study 1: Antimicrobial Efficacy

A comparative analysis was performed on several quinazoline derivatives against standard antibiotics. The results highlighted that the novel compounds exhibited superior activity compared to ampicillin in certain strains, particularly in inhibiting Staphylococcus aureus and Candida albicans.

CompoundInhibition Zone (mm)MIC (mg/mL)
Compound 151180
Compound 14a1270
Ampicillin9100

Study 2: Anticancer Potential

In vitro studies on the MDA-MB-231 breast cancer cell line revealed that the synthesized quinazoline derivatives could inhibit cell proliferation effectively. The most active compound in this series showed an IC50 value of approximately 0.95 μM.

CompoundCell LineIC50 (μM)
Compound A3PC310
Compound B4MCF-710
Compound C1MDA-MB-2310.95

The biological activity of these compounds can be attributed to their ability to inhibit key enzymes involved in bacterial DNA replication and cancer cell proliferation. Specifically, they act as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are crucial for maintaining DNA structure during replication .

Q & A

Q. Basic: What are the standard synthetic routes for synthesizing this compound, and what critical reaction conditions must be controlled?

Answer:
The synthesis typically involves:

Quinazoline Core Formation : Starting with 4-fluorobenzylamine derivatives, cyclization reactions (e.g., using carbonyldiimidazole or thiourea intermediates) are employed to construct the quinazoline-dione scaffold .

Oxadiazole Ring Construction : The 1,2,4-oxadiazol-5-yl group is introduced via cyclocondensation of amidoximes with activated carboxylic acids or esters under reflux in solvents like DMF or DMSO. Catalysts such as NaH or K2_2CO3_3 are critical for regioselectivity .

Functional Group Coupling : The methylthiophenyl moiety is attached using nucleophilic substitution or Suzuki-Miyaura coupling, requiring inert atmospheres (N2_2/Ar) and precise temperature control (60–80°C) .
Key Conditions : Solvent purity, reaction time (12–24 hours for cyclization), and purification via column chromatography or recrystallization in ethanol/methanol .

Q. Basic: Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry of substituents (e.g., fluorobenzyl vs. methylthiophenyl groups) and detect stereochemical impurities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and detects by-products from incomplete cyclization .
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm1^{-1}) and oxadiazole (C=N, ~1600 cm1^{-1}) groups .
  • HPLC-PDA : Quantifies purity (>95%) and monitors degradation products under stressed conditions (e.g., acidic/basic hydrolysis) .

Q. Basic: What primary biological activities have been reported for quinazoline-dione derivatives structurally similar to this compound?

Answer:

  • Antimicrobial Activity : Oxadiazole-containing derivatives inhibit bacterial dihydrofolate reductase (DHFR) with IC50_{50} values <10 μM in E. coli models .
  • Anticancer Potential : Fluorobenzyl-substituted quinazolines show apoptosis induction in HeLa cells (IC50_{50} ~15 μM) via topoisomerase II inhibition .
  • Enzyme Modulation : Methylthiophenyl groups enhance selectivity for kinase targets (e.g., EGFR-TK) by improving hydrophobic interactions in the ATP-binding pocket .

Q. Advanced: How can researchers optimize the cyclocondensation step during oxadiazole ring formation to improve yield and purity?

Answer:

  • Catalyst Screening : Replace traditional bases (NaH) with milder alternatives (e.g., DBU) to reduce side reactions like over-alkylation .
  • Solvent Effects : Use polar aprotic solvents (e.g., acetonitrile) instead of DMF to enhance reaction kinetics and facilitate by-product removal .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2–4 hours while maintaining yields >80% .
    Validation : Monitor intermediates via in situ FT-IR or Raman spectroscopy to track cyclization progress .

Q. Advanced: What strategies are effective in resolving contradictory bioactivity data between in vitro and in vivo models for this compound?

Answer:

  • Assay Condition Harmonization : Ensure consistency in cell lines (e.g., HepG2 vs. primary hepatocytes) and serum-free media to avoid protein-binding discrepancies .
  • Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma and tissues, which may explain reduced in vivo efficacy .
  • Advanced Models : Employ 3D tumor spheroids or patient-derived xenografts (PDX) to bridge gaps between monolayer cell assays and animal studies .

Q. Advanced: How can structure-activity relationships (SAR) be established for modifications on the fluorobenzyl or methylthiophenyl groups?

Answer:

  • Systematic Substitution : Synthesize analogs with halogens (Cl, Br), electron-donating (OCH3_3), or bulky groups (t-Bu) on the benzyl ring to assess steric/electronic effects .
  • Computational Docking : Use molecular dynamics (e.g., AutoDock Vina) to predict binding affinities for targets like PARP-1 or COX-2 .
  • In Vitro Profiling : Compare IC50_{50} values across kinase panels to identify selectivity trends (e.g., fluorobenzyl enhances EGFR inhibition by 3-fold vs. VEGFR) .

Q. Advanced: What analytical approaches validate the stability of this compound under physiological conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to UV light (ICH Q1B), oxidative (H2_2O2_2), and hydrolytic (pH 1–13) conditions. Monitor degradation via UPLC-MS/MS .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24 hours) and quantify remaining compound using a validated LC-UV method (LOQ: 0.1 μg/mL) .
  • Solid-State Characterization : Perform PXRD and DSC to detect polymorphic changes affecting solubility and bioavailability .

Properties

CAS No.

1206992-28-0

Molecular Formula

C24H17FN4O3S

Molecular Weight

460.48

IUPAC Name

3-[(4-fluorophenyl)methyl]-7-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H17FN4O3S/c1-33-18-9-4-15(5-10-18)21-27-22(32-28-21)16-6-11-19-20(12-16)26-24(31)29(23(19)30)13-14-2-7-17(25)8-3-14/h2-12H,13H2,1H3,(H,26,31)

InChI Key

GKBJPXIFYJAVCN-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)F

solubility

not available

Origin of Product

United States

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